Dibenzyline

Description

Historical Context and Early Pharmacological Investigations

The journey of phenoxybenzamine (B1677643) in medicine began with its approval by the U.S. Food and Drug Administration (FDA) in 1953. plos.org It was initially introduced for the management of hypertensive episodes, particularly those stemming from pheochromocytoma, a condition characterized by tumors in the adrenal medulla that secrete excessive amounts of epinephrine (B1671497) and norepinephrine (B1679862). plos.org

In the 1970s, the scope of its investigation broadened. In 1976, phenoxybenzamine was identified as the first alpha-blocker to show efficacy in the treatment of benign prostatic hyperplasia (BPH). nih.govnih.gov This finding was substantiated two years later by a randomized, placebo-controlled study, which demonstrated that phenoxybenzamine was superior to placebo in alleviating lower urinary tract symptoms and improving peak urinary flow rate. nih.gov These early studies were instrumental in establishing the role of alpha-adrenoceptors in the contraction of prostate smooth muscle. nih.gov

Beyond its application in urology, early research also delved into other potential uses. Investigators studied phenoxybenzamine for its potential as a male contraceptive, based on the observation that it could block the muscular contractions of the vas deferens required for ejaculation. wikipedia.orgnih.govdictionary.com Further pharmacological inquiries explored its effects on the autonomic control of sweat glands, highlighting its complex interactions within the nervous system. pnas.org

Significance of Phenoxybenzamine as a Research Probe in Adrenergic Pharmacology

The most profound impact of phenoxybenzamine on pharmacology lies in its utility as a research tool. It is regarded as a classical alpha-adrenergic antagonist, distinguished by its non-selective and irreversible mechanism of action. medchemexpress.comresearchgate.net Phenoxybenzamine acts by forming a stable covalent bond with both α1- and α2-adrenergic receptors. plos.orgresearchgate.net This irreversible binding effectively removes the receptors from function, and restoration of adrenergic response requires the synthesis of new receptors, a process that can take several days. mdpi.com

This long-lasting, non-competitive antagonism makes phenoxybenzamine an invaluable probe for studying the physiology and structure of the adrenergic system. researchgate.net Researchers have leveraged its properties to:

Characterize Receptor Function: By irreversibly blocking alpha-adrenoceptors, scientists can investigate the specific roles these receptors play in various physiological processes. For instance, its use confirmed that α1-adrenoceptors are the primary mediators of norepinephrine-induced contraction in human prostate tissue. nih.gov

Differentiate Receptor Subtypes: Functional studies have employed phenoxybenzamine to distinguish between different adrenoceptor subtypes. In studies on the dog saphenous vein, researchers used phenoxybenzamine in combination with other agents like prazosin (B1663645) and rauwolscine (B89727) to differentiate atypical α1-adrenoceptors from typical α2-adrenoceptors based on their sensitivity to inactivation. mcmaster.ca

Elucidate Receptor Structure: Phenoxybenzamine has been instrumental in molecular-level investigations of adrenoceptors. A notable study used phenoxybenzamine binding to determine the helical orientation of the third transmembrane domain of α2-adrenergic receptors. researchgate.net Through site-directed mutagenesis, it was discovered that a specific cysteine residue (Cys117) within this domain is the critical site for the irreversible covalent bond formation with phenoxybenzamine, a finding that significantly advanced the understanding of ligand-receptor interaction. researchgate.net

The table below summarizes key research findings where phenoxybenzamine was used as a pharmacological tool.

| Research Area | Key Finding | Significance |

| Adrenoceptor Structure | Irreversible binding of phenoxybenzamine occurs at a specific cysteine residue (Cys117) in the third transmembrane domain of the α2A-AR. researchgate.net | Helped determine the orientation of transmembrane domains and identify a key amino acid in the ligand-binding pocket. researchgate.net |

| Prostate Pharmacology | Pretreatment with phenoxybenzamine inhibited norepinephrine-induced contractions in human prostate tissue. nih.gov | Implicated the α1-adrenoceptor subtype as the primary mediator of prostate smooth muscle contraction. nih.gov |

| Receptor Subtype Differentiation | In dog saphenous vein, rauwolscine protected α2-adrenoceptors from inactivation by phenoxybenzamine, but not the atypical α1-adrenoceptors. mcmaster.ca | Provided a functional basis for distinguishing between different and atypical adrenoceptor subtypes in the same tissue. mcmaster.ca |

| Neuroprotection Models | Phenoxybenzamine reduced neuronal death in rat hippocampal slice cultures subjected to oxygen-glucose deprivation. mdpi.com | Identified phenoxybenzamine as a potential neuroprotective agent, acting via α-1 adrenergic antagonism. mdpi.com |

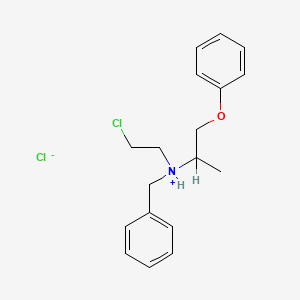

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl-(2-chloroethyl)-(1-phenoxypropan-2-yl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCPVIWPDJVHAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)[NH+](CCCl)CC2=CC=CC=C2.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Analog Development

Methodologies for Phenoxybenzamine (B1677643) Synthesis

The synthesis of phenoxybenzamine, chemically known as N-(2-Chloroethyl)-N-(1-phenoxypropan-2-yl)benzylamine, can be accomplished through several multi-step routes.

A frequently described method begins with the reaction of phenol (B47542) and propylene (B89431) oxide (also known as methyl oxirane), which yields the intermediate 1-phenoxy-2-propanol (B149627). gpatindia.comgoogle.com This alcohol is subsequently chlorinated, often using thionyl chloride, to produce 1-phenoxy-2-propyl chloride. gpatindia.com The next step involves an amination reaction between 1-phenoxy-2-propyl chloride and 2-aminoethanol (monoethanolamine) to form N-(2-hydroxyethyl)-1-phenoxy-2-propylamine. google.com This product then undergoes another chlorination, again with an agent like thionyl chloride, to replace the hydroxyl group with a chlorine atom, yielding N-(2-chloroethyl)-1-phenoxy-2-propylamine. The final step is the benzylation of the secondary amine with benzyl (B1604629) chloride to produce phenoxybenzamine. gpatindia.com

Alternative synthetic strategies have also been developed to improve yield and purity. google.com One such process involves reacting 1-phenoxy-2-propanol with a sulfonic acid derivative, followed by a reaction with monoethanolamine to produce N-phenoxyisopropyl ethanolamine. google.com This intermediate is then benzylated with benzyl chloride to form N-(phenoxyisopropyl)-N-benzylethanolamine. The final chlorination step is carried out with thionyl chloride to yield phenoxybenzamine hydrochloride. google.com

Table 1: Overview of a Common Phenoxybenzamine Synthesis Pathway

| Step | Starting Materials | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Phenol, Propylene Oxide | - | 1-Phenoxy-2-propanol |

| 2 | 1-Phenoxy-2-propanol | Thionyl Chloride | 1-Phenoxy-2-propyl chloride |

| 3 | 1-Phenoxy-2-propyl chloride, 2-Aminoethanol | - | N-(2-hydroxyethyl)-1-phenoxy-2-propylamine |

| 4 | N-(2-hydroxyethyl)-1-phenoxy-2-propylamine | Thionyl Chloride | N-(2-chloroethyl)-1-phenoxy-2-propylamine |

| 5 | N-(2-chloroethyl)-1-phenoxy-2-propylamine | Benzyl Chloride | Phenoxybenzamine |

Exploration of Phenoxybenzamine Analogues and Derivatives

The exploration of phenoxybenzamine analogues has been a key area of research to understand its structure-activity relationships (SAR) and to develop compounds with potentially greater selectivity or different pharmacological profiles. researchgate.netnih.gov Modifications have been made to various parts of the phenoxybenzamine molecule, including the N-benzyl group, the phenoxy ring, and the aminoalkyl chain.

Studies have synthesized and evaluated a series of β-chloroethylamines structurally related to phenoxybenzamine. nih.gov For instance, analogues with different substituents on the phenoxy group have been created. Compounds bearing a 2-ethoxyphenoxy or a 2-i-propoxyphenoxy moiety were found to be potent alpha-1 adrenoceptor antagonists, with activity levels similar to phenoxybenzamine itself. nih.gov Conversely, analogues lacking substituents on the phenoxy group displayed moderate selectivity for the alpha-1 adrenoceptor subtype. nih.gov

The N-benzyl group has also been a target for modification. The synthesis of N-acylated analogues has been performed by treating the corresponding primary amines with reagents like acetyl chloride or benzoyl chloride. researchgate.net Research has also been conducted on dual-target inhibitors, such as phenoxybenzamide analogues designed to inhibit both Raf kinases and histone deacetylases (HDAC), showing potential applications in cancer therapeutics. nih.gov These studies highlight the versatility of the phenoxybenzamine scaffold for developing new chemical entities.

Chiral Analogues and Stereochemical Considerations in Receptor Interaction

Phenoxybenzamine is a chiral compound, existing as a racemic mixture of (R)- and (S)-enantiomers. wikipedia.org The stereochemistry at the carbon atom bearing the phenoxy group is a critical determinant of its biological activity.

Research has demonstrated a significant difference in the potency of the two enantiomers. The (R)-(+)-enantiomer of phenoxybenzamine is reported to be approximately 14.5 times more potent as an alpha-adrenergic blocker than the (S)-(-)-enantiomer. researchgate.netacs.org This stereoselectivity suggests that the spatial arrangement of the molecule is crucial for its interaction with the alpha-adrenergic receptor. acs.org

The mechanism of irreversible blockade by phenoxybenzamine is believed to involve the intramolecular formation of a highly reactive aziridinium (B1262131) ion (also known as an ethylene (B1197577) iminium ion). uobasrah.edu.iq This electrophilic intermediate then forms a stable, covalent bond by alkylating a nucleophilic site on the receptor, widely suggested to be a cysteine residue. wikipedia.orgresearchgate.net The difference in potency between the enantiomers is thought to arise from a difference in affinity for the receptor, which dictates how effectively each isomer is positioned to execute the alkylation step, rather than a difference in their intrinsic alkylating capability. acs.org

The development of synthetic methods to produce enantiomerically pure forms of phenoxybenzamine, such as those utilizing chiral aziridines or Jacobsen's hydrolytic kinetic resolution, has been crucial for these investigations. researchgate.netacs.org These stereoselective syntheses allow for the separate evaluation of each enantiomer, confirming that the (R)-configuration is optimal for potent alpha-adrenergic receptor antagonism. researchgate.net

Table 2: Relative Potency of Phenoxybenzamine Enantiomers

| Enantiomer | Relative Potency (α-adrenergic blockade) |

|---|---|

| (R)-(+)-Phenoxybenzamine | ~14.5 |

| (S)-(-)-Phenoxybenzamine | 1 |

Molecular Mechanism of Action at Adrenergic Receptors

Irreversible Receptor Binding Characteristics

A defining feature of Dibenzyline is its ability to form a long-lasting, covalent bond with alpha-adrenergic receptors. wikipedia.orgpharmacology2000.compharmacologycanada.org This irreversible interaction distinguishes it from competitive antagonists, which bind reversibly and can be displaced by increasing concentrations of the natural agonists, such as norepinephrine (B1679862) and epinephrine (B1671497). basicmedicalkey.com The prolonged duration of action, which can last for 3 to 4 days following a single dose, is a direct consequence of this stable bond, necessitating the synthesis of new receptors to restore normal function. pharmacology2000.comfiveable.meuobasrah.edu.iq

This compound is a haloalkylamine that, in the physiological environment, undergoes an internal cyclization reaction to form a highly reactive ethyleniminium intermediate. howmed.net This reactive cation then acts as an alkylating agent, forming a strong, covalent bond with a nucleophilic group on the alpha-adrenergic receptor. pharmacology2000.comhowmed.net This permanent linkage effectively and irreversibly inactivates the receptor, preventing the binding of endogenous catecholamines. wikipedia.orgpharmacology2000.comchemeurope.com

Research has identified specific amino acid residues within the alpha-adrenergic receptor that are crucial for the covalent binding of this compound. wikipedia.orgchemeurope.comnih.gov Studies involving site-directed mutagenesis have pinpointed a cysteine residue at position 3.36, located in the third transmembrane helix of the receptor, as a likely site of alkylation. wikipedia.orgnih.govslideplayer.com The sulfhydryl group (-SH) of this cysteine residue is a potent nucleophile that attacks the reactive ethyleniminium ion of this compound, forming a stable, irreversible bond. researchgate.net

Experimental evidence supports the critical role of this cysteine residue. For instance, when the cysteine at position 117 (Cys117) of the alpha-2A-adrenergic receptor was mutated to a valine, the receptor became resistant to inactivation by this compound. nih.gov Conversely, introducing a cysteine at the equivalent position in the beta-2-adrenergic receptor, which is normally not inactivated by this compound, rendered it susceptible to irreversible blockade. nih.gov These findings confirm that position 3.36 within the transmembrane helix is exposed within the ligand-binding pocket and is the key site for the covalent interaction with this compound. nih.gov

| Receptor Subtype | Key Amino Acid Residue | Location | Role in this compound Binding |

| Alpha-2A Adrenergic Receptor | Cysteine (Cys117) | Position 3.36, Transmembrane Helix 3 | Forms covalent bond with this compound, leading to irreversible antagonism. nih.gov |

| Alpha-2B Adrenergic Receptor | Cysteine | Position 3.36, Transmembrane Helix 3 | Site of covalent bond formation with this compound. researchgate.net |

| Alpha-2C Adrenergic Receptor | Cysteine | Position 3.36, Transmembrane Helix 3 | Forms irreversible covalent linkage with this compound. researchgate.net |

| Beta-2 Adrenergic Receptor | Valine (V117) | Position 3.36, Transmembrane Helix 3 | Lacks the necessary cysteine for covalent bonding, hence resistant to this compound. nih.gov |

Non-Selective Alpha-Adrenoceptor Antagonism

Alpha-1 adrenergic receptors are Gq-protein-coupled receptors. derangedphysiology.com When activated by agonists like norepinephrine, they stimulate phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). derangedphysiology.comderangedphysiology.com These second messengers, in turn, trigger an increase in intracellular calcium concentrations, resulting in smooth muscle contraction, such as vasoconstriction in blood vessels. derangedphysiology.com

By irreversibly binding to and blocking alpha-1 adrenoceptors, this compound prevents this signaling cascade. derangedphysiology.comdrugbank.com The blockade of these postsynaptic receptors in the smooth muscle of blood vessel walls leads to vasodilation and a subsequent decrease in blood pressure. wikipedia.orgchemeurope.comdrugbank.com

Alpha-2 adrenergic receptors are typically coupled to Gi-proteins. researchgate.net Their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govacs.org Presynaptic alpha-2 receptors play a crucial role in a negative feedback loop, where their activation by norepinephrine released from the nerve terminal inhibits further norepinephrine release. howmed.net

This compound's blockade of these presynaptic alpha-2 receptors disrupts this negative feedback mechanism. howmed.net This leads to an increased release of norepinephrine from sympathetic nerve endings. howmed.net The excess norepinephrine can then stimulate beta-adrenergic receptors, which can result in side effects such as reflex tachycardia. wikipedia.orgnih.gov

| Receptor Subtype | G-Protein Coupling | Primary Signaling Pathway | Effect of this compound Blockade |

| Alpha-1 Adrenoceptor | Gq | Activation of Phospholipase C, increased IP3 and DAG, increased intracellular Ca2+ derangedphysiology.comderangedphysiology.com | Inhibition of vasoconstriction, leading to vasodilation. wikipedia.orgdrugbank.com |

| Alpha-2 Adrenoceptor | Gi | Inhibition of Adenylyl Cyclase, decreased cAMP researchgate.netacs.org | Increased norepinephrine release from presynaptic terminals. howmed.net |

Receptor Reserve and Insurmountable Antagonism Phenomena

The irreversible nature of this compound's binding leads to the phenomenon of insurmountable antagonism. pharmacologycanada.orgbasicmedicalkey.com Unlike competitive antagonists, the blockade produced by this compound cannot be overcome by increasing the concentration of the agonist. pharmacologycanada.orgbasicmedicalkey.com This is because a fraction of the receptors are permanently removed from the available pool. wikipedia.org

The concept of "spare receptors" or receptor reserve is relevant in this context. nih.govosti.govnih.gov Tissues may have more receptors than are necessary to elicit a maximal response to an agonist. nih.govosti.gov When this compound is administered at low concentrations, it may inactivate a portion of these spare receptors without significantly depressing the maximal response to an agonist, although the agonist's potency will be reduced (a rightward shift in the dose-response curve). nih.govnih.gov However, as the concentration of this compound increases and more receptors are irreversibly blocked, including those essential for the maximal response, the maximum achievable response to the agonist is progressively reduced. cornell.edumsdvetmanual.com This depression of the maximal response is a hallmark of insurmountable antagonism. wikipedia.orgwikipedia.org Studies have shown that even after a significant percentage of alpha-1 adrenergic receptors are inactivated by phenoxybenzamine (B1677643), a contractile response can still be elicited, demonstrating the existence of a receptor reserve. nih.gov However, complete abolition of the response occurs at higher concentrations of the antagonist. nih.gov

G Protein-Coupled Receptor (GPCR) Signaling Modulation

This compound, known scientifically as phenoxybenzamine, exerts its pharmacological effects through the modulation of G protein-coupled receptor (GPCR) signaling pathways. nih.gov GPCRs are a large family of cell surface receptors that play a crucial role in a vast array of physiological processes by transducing extracellular signals into intracellular responses. mdpi.comwikipedia.org The interaction of a ligand, such as a hormone or neurotransmitter, with a GPCR initiates a conformational change in the receptor. wikipedia.org This change facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G protein, leading to the dissociation of the Gα subunit from the Gβγ dimer. wikipedia.orgahajournals.org Both the GTP-bound Gα subunit and the Gβγ complex can then interact with and modulate the activity of various downstream effector proteins, such as enzymes and ion channels. wikipedia.orgahajournals.org

The specificity of the cellular response is determined by the type of G protein coupled to the receptor. For instance, Gαs proteins stimulate adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP), while Gαi proteins have an inhibitory effect. nih.gov Another major pathway involves the activation of Gαq proteins, which stimulate phospholipase C (PLC). nih.gov

Impact on Downstream Signal Transduction Pathways

The binding of this compound to adrenergic receptors, specifically α-adrenoceptors, triggers a cascade of intracellular events that define its pharmacological profile. As an antagonist, this compound blocks the signaling pathways that are normally initiated by the binding of endogenous agonists like norepinephrine. The primary downstream pathway affected by α1-adrenergic receptor antagonism involves the Gq protein-mediated activation of phospholipase C (PLC). nih.gov

The activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govjaypeedigital.com IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, which results in the release of stored calcium (Ca2+) into the cytosol. nih.govjaypeedigital.com The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). nih.govjaypeedigital.com PKC, in turn, phosphorylates a variety of intracellular proteins, leading to a cellular response, such as smooth muscle contraction. nih.govjaypeedigital.com

By blocking the α1-adrenergic receptor, this compound prevents this entire signaling cascade. This inhibition of the PLC-IP3-DAG pathway ultimately leads to a decrease in intracellular calcium levels and a reduction in PKC activity, resulting in smooth muscle relaxation, a key therapeutic effect of the drug.

| Receptor Subtype | G-Protein Coupled | Primary Effector | Second Messengers | Cellular Response (Agonist) | Effect of this compound (Antagonist) |

| α1-Adrenergic | Gq/11 | Phospholipase C (PLC) | IP3, DAG | Smooth muscle contraction | Smooth muscle relaxation |

| α2-Adrenergic | Gi/o | Adenylyl Cyclase | cAMP (decreased) | Inhibition of neurotransmitter release | Blockade of presynaptic feedback |

Allosteric Interactions and Noncompetitive Antagonism Beyond Direct Binding

This compound is classified as a noncompetitive antagonist, a distinction that has significant implications for its mechanism of action. uniba.ituomustansiriyah.edu.iq Unlike competitive antagonists that reversibly bind to the same site as the agonist, this compound forms a covalent bond with the α-adrenergic receptor. uomustansiriyah.edu.iqmsdvetmanual.com This irreversible binding effectively removes the receptor from the pool available to agonists. uomustansiriyah.edu.iq

Furthermore, research suggests that this compound's antagonism may not be limited to simple occupation of the agonist's binding site (orthosteric binding). nih.gov It may also exert its effects through allosteric interactions, where it binds to a different site on the receptor. uniba.itnih.gov This allosteric binding can induce a conformational change in the receptor that reduces the affinity or efficacy of the agonist, even if the agonist can still bind to its primary site. uniba.it This dual mechanism of irreversible orthosteric binding and potential allosteric modulation contributes to the long-lasting and potent antagonist effects of this compound. msdvetmanual.com Studies have shown that phenoxybenzamine can display irreversible noncompetitive antagonism at α2A-adrenoceptors, modulating signal transduction in a G protein-dependent manner through allotopic interactions. nih.gov

Modulation of Intracellular Messengers (e.g., Phospholipase C, IP3, DAG, Intracellular Calcium Availability)

As a direct consequence of its antagonist activity at α1-adrenergic receptors, this compound significantly modulates the levels of key intracellular messengers. The blockade of Gq protein activation prevents the stimulation of Phospholipase C (PLC). nih.govjaypeedigital.com This inhibition has a cascading effect on the downstream signaling molecules.

| Intracellular Messenger | Effect of α1-Agonist | Effect of this compound |

| Phospholipase C (PLC) | Activated | Inhibited |

| Inositol 1,4,5-trisphosphate (IP3) | Increased | Decreased |

| Diacylglycerol (DAG) | Increased | Decreased |

| Intracellular Calcium (Ca2+) | Increased | Decreased |

Interactions with Non-Adrenergic Receptor Systems in Research Models (e.g., Serotonin (B10506) 5-HT2A, LINGO-1)

While this compound's primary therapeutic actions are mediated through its effects on adrenergic receptors, research has revealed its ability to interact with other receptor systems. These findings are primarily from research models and may not directly translate to its clinical use, but they provide a broader understanding of its pharmacological profile.

In some experimental settings, this compound has been shown to interact with serotonin 5-HT2A receptors. nih.gov The 5-HT2A receptor, a G protein-coupled receptor, is a key player in the central nervous system and is involved in various processes, including mood, cognition, and perception. wikipedia.orgnih.gov Like α1-adrenergic receptors, 5-HT2A receptors are coupled to the Gq/G11 signaling pathway, leading to the activation of phospholipase C and the subsequent mobilization of intracellular calcium. nih.gov Research has indicated that phenoxybenzamine can noncompetitively inhibit agonist-induced responses at 5-HT2A receptors. nih.gov

Additionally, studies have explored the interaction of this compound with Leucine-rich repeat and Ig-domain containing 1 (LINGO-1), a transmembrane protein that acts as a negative regulator in the nervous system. nih.gov LINGO-1 is involved in processes such as axonal regeneration and myelination. nih.gov In a research model using HEK-293 cells, phenoxybenzamine was identified as a positive modulator of LINGO-1 function, enhancing its inhibitory effects on epidermal growth factor (EGF) receptor signaling. nih.gov This suggests that this compound can influence signaling pathways beyond the classic G protein-coupled receptor systems. nih.gov

Preclinical Pharmacodynamic Investigations

Effects on Smooth Muscle Physiology in Isolated Tissue Preparations

Dibenzyline, a non-selective, irreversible alpha-adrenergic antagonist, demonstrates a significant capacity to relax smooth muscles. ijpsjournal.com This action is central to its therapeutic applications and has been extensively studied in various isolated tissue models.

In preparations of the guinea-pig ileum, this compound has been shown to block the contractile responses induced by various agonists. nih.gov The order of ease of blockade by phenoxybenzamine (B1677643) was found to be 5-hydroxytryptamine (5-HT) and histamine (B1213489) being more susceptible than acetylcholine (B1216132) and potassium chloride. nih.gov Specifically, at low concentrations, it causes a parallel shift in the dose-response curve for histamine, while at higher concentrations, it depresses the maximum response. nih.gov For other agonists like acetylcholine and potassium chloride, the maximum response is depressed as soon as any blockade is evident. nih.gov Research suggests that this compound's antagonism of potassium-induced contractions is due to its ability to prevent the action of released acetylcholine. nih.gov Furthermore, it is thought to interfere with the 5-HT receptor responsible for the neuronal release of acetylcholine. nih.gov Studies on the guinea-pig ileum also identified two types of tryptamine (B22526) receptors: "M receptors," which are blocked by morphine, and "D receptors," which are blocked by this compound. nih.gov This suggests that the D receptors, likely located in the muscle tissue, are a target for this compound's action. nih.gov

Investigations using the rat vas deferens have also provided valuable insights. This compound acts as a competitive inhibitor of noradrenaline uptake in this tissue. nih.gov Interestingly, when slices of rat vas deferens were incubated with phenoxybenzamine for 30 minutes prior to the addition of noradrenaline, the inhibition of noradrenaline uptake was not only increased but also changed to a non-competitive type of interaction. nih.gov Chronic treatment of rats with ethanol (B145695) was found to produce a subsensitivity of the vas deferens to the inhibitory effects of phenoxybenzamine. karger.com

In studies on the urinary bladder of the ringtail possum, this compound at lower concentrations potentiated the nerve-mediated response, followed by a slight block at higher concentrations. biologists.com At a concentration of 5 × 10⁻⁶ g/ml, it reduced the nerve-mediated response by 50% and completely blocked the response to applied acetylcholine. biologists.com

The effect of this compound on vascular smooth muscle has been demonstrated in isolated dog subcutaneous arteries, where it almost completely blocks the contractile effect of serum. ahajournals.org

| Isolated Tissue Preparation | Agonist/Stimulus | Observed Effect of this compound |

|---|---|---|

| Guinea-Pig Ileum | Histamine, 5-HT, Acetylcholine, Potassium Chloride | Blocks contractor response; ease of blockade: 5-HT ≥ histamine >> acetylcholine ≥ potassium chloride. nih.gov |

| Rat Vas Deferens | Noradrenaline | Competitive inhibitor of noradrenaline uptake; prolonged incubation leads to non-competitive inhibition. nih.gov |

| Ringtail Possum Bladder | Nerve Stimulation, Acetylcholine | Potentiation of nerve-mediated response at low concentrations, blockade at higher concentrations; complete blockade of acetylcholine response. biologists.com |

| Dog Subcutaneous Artery | Serum | Almost complete blockade of contractile effect. ahajournals.org |

Cardiovascular System Research in Animal Models

This compound's profound effects on the cardiovascular system have been a primary focus of animal model research, revealing its mechanisms of action on blood vessels, baroreceptor reflexes, and the heart itself.

This compound functions as a non-selective alpha-adrenergic antagonist, irreversibly binding to both alpha-1 and alpha-2 receptors located on the smooth muscles of blood vessels. patsnap.com This blockade inhibits the vasoconstrictive effects of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497), leading to vasodilation, a decrease in peripheral resistance, and a subsequent drop in blood pressure. patsnap.com

In animal models, this vasodilation is evident. For instance, in dogs, this compound prevents vasoconstriction, which is particularly useful in conditions of excessive catecholamine release. ijpsjournal.com Studies in rats and mice have also shown enhanced blood flow in peripheral tissues following this compound administration. ijpsjournal.com Pre-treatment with this compound has been shown to virtually abolish reflex vasodilation in the canine hindlimb, highlighting its potent effect on basal vasoconstrictor tone. nih.gov

Further research in dogs has demonstrated that the pressor action of kinekard, a plasma pressor fraction, is blocked by the prior administration of phenoxybenzamine, suggesting that kinekard acts on alpha-receptor sites to cause constriction. ahajournals.org In isolated dog subcutaneous arteries, this compound effectively blocks the contractile response to serum. ahajournals.org

The vasodilation induced by this compound can trigger a baroreceptor-mediated increase in sympathetic tone, often resulting in reflex tachycardia. nih.gov In anesthetized dogs, baroreceptor denervation prevented the increase in cardiac output observed after this compound administration, confirming the crucial role of the baroreceptor reflex in this response. nih.gov The increase in cardiac rate and output produced by phenoxybenzamine is thought to be primarily mediated by baroreceptor reflexes acting through sympathetic cardiac nerves or circulating catecholamines. nih.gov

In isolated heart preparations, the effects of this compound can be complex. In isolated, spontaneously beating atria of reserpinized rabbits, phenoxybenzamine resulted in a depression of the control contractile amplitude. ijpp.com It also significantly antagonized the positive inotropic response to phenylephrine (B352888) but did not annul the positive chronotropic response. ijpp.com In isolated rat hearts, phenoxybenzamine inhibited the uptake of noradrenaline in a competitive manner and also blocked the formation of its metabolites. nih.gov At physiological temperatures in isolated rat and frog heart preparations, phenoxybenzamine potentiated the inotropic response and the accumulation of cyclic AMP. nih.gov However, at reduced temperatures, it inhibited the inotropic response. nih.gov

In vivo studies in anesthetized dogs revealed that this compound produces an immediate and significant increase in heart rate and cardiac output. nih.gov This effect was not due to a direct cardiac action or release of myocardial norepinephrine stores, as in heart-lung preparations, it had no effect or a negative inotropic effect. nih.gov The cardiac effects were largely eliminated by beta-adrenergic receptor blockade, suggesting a reflex mechanism. nih.gov In Wistar rats, PET imaging studies showed that pretreatment with phenoxybenzamine significantly decreased the myocardial uptake of the tracer ¹⁸F-LMI1195. snmjournals.org

| Animal Model/Preparation | Key Finding |

|---|---|

| Anesthetized Dogs | Increases heart rate and cardiac output, primarily via baroreceptor reflexes. nih.gov |

| Isolated Rabbit Atria | Depresses control contractile amplitude and antagonizes phenylephrine's inotropic effect. ijpp.com |

| Isolated Rat Heart | Inhibits noradrenaline uptake and metabolism. nih.gov Potentiates inotropic response at physiological temperatures. nih.gov |

| Wistar Rats (in vivo PET) | Decreases myocardial uptake of ¹⁸F-LMI1195. snmjournals.org |

Research on Autonomic Nervous System Modulation in Experimental Systems

This compound's primary mechanism of action is the non-selective and irreversible blockade of alpha-adrenergic receptors, which are key components of the autonomic nervous system. nih.gov This "chemical sympathectomy" effectively inhibits the excitatory responses of smooth muscle and exocrine glands to adrenergic stimuli. drugs.com

In experimental systems, this compound has been shown to modulate autonomic responses in various tissues. In the rabbit isolated ileum and guinea-pig isolated vas deferens, it increased the response to low-frequency sympathetic stimulation. nih.gov However, as the stimulus frequency was raised, the increase in response became progressively smaller, and at high frequencies, this compound decreased the response. nih.gov

By blocking alpha-adrenergic receptors, this compound effectively reduces sympathetic activity at the effector organs. cvpharmacology.com This is most evident in its ability to lower blood pressure by preventing sympathetically mediated vasoconstriction. ijpsjournal.com In rats with angiotensin II-induced hypertension, daily administration of phenoxybenzamine moderated the hypertension, suggesting it counteracts the contribution of the sympathetic nervous system to this condition. ahajournals.org

In studies on the isolated rat heart, phenoxybenzamine competitively inhibited the neuronal uptake of noradrenaline, a key neurotransmitter of the sympathetic nervous system. nih.gov This action further contributes to the reduction of sympathetic tone.

Effects on Neurotransmitter Release and Reuptake in Nerve Endings

This compound (phenoxybenzamine) exerts complex effects on the dynamics of neurotransmitter handling at presynaptic nerve terminals. Its primary mechanism involves the irreversible blockade of α-adrenoceptors, but its influence extends to the regulation of neurotransmitter release and reuptake processes.

Investigations into its pharmacodynamics reveal that this compound is not only a potent postsynaptic α-adrenoceptor antagonist but also blocks presynaptic α2-adrenoceptors. slideshare.net These presynaptic autoreceptors function as a negative feedback mechanism; when stimulated by norepinephrine (NE) in the synaptic cleft, they inhibit further release of the neurotransmitter. slideshare.netnih.govresearchgate.net By blocking these α2-receptors, this compound interrupts this feedback loop. This can lead to a paradoxical increase in norepinephrine release from sympathetic nerve endings, particularly in response to nerve stimulation. slideshare.net

Table 1: Preclinical Findings on this compound's Effect on Neurotransmitter Dynamics

| Parameter Investigated | Model System | Observed Effect of this compound | Mechanism Implicated | Reference |

|---|---|---|---|---|

| Norepinephrine Release | Isolated Nerve Terminals | Increased upon nerve stimulation | Blockade of presynaptic α2-autoreceptors | slideshare.net |

| Norepinephrine Reuptake | Synaptosome Preparations | Inhibited | Blockade of the Norepinephrine Transporter (NET) | slideshare.netnih.gov |

| Synaptic Norepinephrine Concentration | In vivo Microdialysis | Elevated | Combined effect of increased release and decreased reuptake | ojp.govnih.gov |

Investigational Studies in Specific Biological Systems and Processes

Research into Reproductive System Physiology and Adrenergic Blockade

This compound has been utilized as a pharmacological tool in preclinical research to elucidate the role of the adrenergic nervous system in regulating various functions of the male and female reproductive systems. The sympathetic nervous system is known to innervate reproductive organs, and adrenergic blockade can reveal its physiological contributions.

One area of investigation has been the role of adrenoceptors in the transport and maturation of sperm within the epididymis. A study using isolated rat cauda epididymidis demonstrated that epinephrine stimulated fluid reabsorption, an effect that was blocked by the β-antagonist propranolol (B1214883). capes.gov.br Conversely, norepinephrine's effect on fluid reabsorption was complex; its inhibitory action was unmasked in the presence of propranolol but was blocked by this compound. capes.gov.br This finding suggested that both α- and β-adrenoceptors are present in the epididymal epithelium and are involved in modulating the luminal environment essential for sperm viability. capes.gov.br

Adrenergic blockade with agents like this compound has also been instrumental in studying the muscular contractions required for emission and ejaculation. slideshare.net The inhibition of ejaculation is a known consequence of α-adrenergic blockade, which highlights the critical role of α1-receptors in the smooth muscle contraction of the vas deferens, seminal vesicles, and prostate. slideshare.net Animal models have been used to explore how adrenergic antagonists can induce deficits in copulatory performance, providing insight into the central and peripheral neural pathways controlling male sexual function. researchgate.net In females, research has explored the influence of adrenergic signaling on uterine contractility and blood flow. wits.ac.za

Table 2: Investigational Use of this compound in Reproductive Physiology Models

| Biological Process | Animal Model | Key Finding with this compound (Phenoxybenzamine) | Physiological Implication | Reference |

|---|---|---|---|---|

| Epididymal Fluid Reabsorption | Isolated Rat Cauda Epididymidis | Blocked the inhibitory effect of norepinephrine on fluid transport. | Demonstrates the presence and function of α-adrenoceptors in regulating the epididymal microenvironment. | capes.gov.br |

| Ejaculation | Male Rat Models | Caused inhibition of ejaculation. | Confirms the essential role of α-adrenergic stimulation for smooth muscle contraction in male reproductive tracts. | slideshare.net |

Studies on Peripheral Vascular Perfusion in Animal Models

In preclinical settings, this compound is frequently used to study the mechanisms of peripheral blood flow regulation. Its ability to produce potent and long-lasting α-adrenoceptor blockade makes it a valuable tool for investigating the sympathetic nervous system's control over vascular tone.

Animal models have shown that this compound effectively blocks the vasoconstriction induced by catecholamines like norepinephrine and epinephrine. slideshare.net This action leads to vasodilation and a subsequent decrease in peripheral vascular resistance, which can improve blood flow to various tissues. slideshare.net These studies are often conducted in models of peripheral vascular diseases or shock states, where intense vasoconstriction compromises tissue perfusion. For instance, research mimicking conditions like Raynaud's disease, characterized by exaggerated vasoconstriction in the extremities, has utilized α-blockade to explore therapeutic strategies aimed at restoring blood circulation. slideshare.net The sustained vasodilation produced by this compound allows researchers to assess the downstream effects of improved perfusion on tissue oxygenation and metabolic function in animal models of hemorrhagic or septic shock. archive.org

Table 3: Effects of this compound on Peripheral Perfusion in Animal Models

| Model | Parameter Measured | Outcome Following this compound Administration | Reference |

|---|---|---|---|

| Canine Hemorrhagic Shock Model | Limb Blood Flow | Significant increase in blood flow compared to untreated controls | archive.org |

| Rat Model of Catecholamine-Induced Vasoconstriction | Mesenteric Artery Diameter | Prevention of norepinephrine-induced vessel narrowing | slideshare.net |

| Rabbit Ear Perfusion Model | Cutaneous Microcirculation | Enhanced and sustained perfusion despite systemic stressors | slideshare.net |

Neuroprotective Research in Experimental Brain Injury Models

Recent preclinical research has explored the potential neuroprotective effects of this compound in the context of experimental brain injury. Traumatic brain injury (TBI) triggers a cascade of secondary biochemical events that lead to delayed neuronal death and inflammation. mdpi.com Modulating the adrenergic system is one investigational strategy to mitigate this secondary damage.

A significant finding from these investigations is that this compound is neuroprotective in a rat model of severe traumatic brain injury. mdpi.comnih.gov In a study utilizing a lateral fluid percussion injury model in rats, administration of this compound was associated with improved outcomes. mdpi.com The proposed mechanisms for this neuroprotection are multifaceted. It is known that after TBI, there can be a massive release of catecholamines, which can be excitotoxic. By blocking α-adrenoceptors, this compound may blunt this harmful overstimulation. Furthermore, some studies suggest that α1-adrenoceptor antagonists can improve working memory after TBI in rats, indicating a potential role for this class of drugs in both acute neuroprotection and long-term cognitive recovery. researchgate.net Research has also pointed to the modulation of neuroinflammatory and oxidative stress pathways, such as the upregulation of the Nrf2 transcription factor, which promotes the expression of antioxidant proteins. mdpi.com

Table 4: Summary of Neuroprotective Effects of this compound in Experimental TBI

| Experimental Model | Endpoint Assessed | Result in this compound-Treated Group vs. Vehicle | Reference |

|---|---|---|---|

| Rat Lateral Fluid Percussion Injury (TBI) | Cortical Lesion Volume | Significantly reduced | mdpi.com |

| Rat TBI Model | Neurological Function Score | Significantly improved | nih.gov |

| Rat Medial Pre-frontal Cortex Post-TBI | Working Memory (Radial Arm Maze) | Improved performance (inferred from studies on related α-antagonists) | researchgate.net |

Modulation of Bacterial Physiology in Inter-Kingdom Signaling Research

A novel area of research, termed microbial endocrinology or inter-kingdom signaling, investigates how bacteria sense and respond to host-produced neuroendocrine molecules, such as catecholamines. researchgate.netnih.govresearchgate.net These host signals can modulate bacterial growth, motility, biofilm formation, and virulence. nih.gov this compound, as a specific α-adrenergic antagonist, has become a valuable research tool to probe the nature of the bacterial sensors that recognize these host hormones.

Studies have shown that catecholamines like norepinephrine can enhance the growth and virulence of various Gram-negative bacteria, including pathogenic species of Vibrio and Yersinia. researchgate.netnih.gov Critically, the stimulatory effects of norepinephrine on these bacteria could be neutralized by this compound. researchgate.netnih.gov For example, in Vibrio campbellii, the increased virulence towards prawn larvae caused by pre-treatment with norepinephrine was counteracted by the α-adrenergic antagonist. researchgate.net Similarly, effects on Yersinia ruckeri were inhibited by phenoxybenzamine, whereas β-adrenergic antagonists had little to no effect. researchgate.netnih.gov These findings strongly suggest that some bacteria possess receptor-like systems that are analogous to eukaryotic α-adrenoceptors, allowing them to "eavesdrop" on host stress signals to regulate their pathogenic behavior. nih.govresearchgate.net

Table 5: this compound's Role in Blocking Host Hormone Effects on Bacteria

| Bacterial Species | Host Signal | Bacterial Response to Signal | Effect of this compound | Reference |

|---|---|---|---|---|

| Vibrio campbellii | Norepinephrine | Increased virulence | Neutralized the effect of norepinephrine | researchgate.net |

| Yersinia ruckeri | Norepinephrine | Increased motility | Inhibited norepinephrine-induced motility | nih.gov |

| Gram-negative pathogens (general) | Norepinephrine/Epinephrine | Enhanced growth and biofilm formation | Blocked or significantly reduced the enhancement | researchgate.netnih.gov |

Pharmacokinetic Research in Non Human Biological Systems

Metabolic Fate and Pathways Elucidation in Experimental Models

The biotransformation of Dibenzyline primarily occurs in the liver. ijpsjournal.com It is extensively metabolized, and the resulting metabolites are excreted through both urine and feces. ijpsjournal.commedscape.com The process of metabolism plays a crucial role in how the drug behaves in the body and the duration of its effects.

Identification and Characterization of Metabolites

Research in animal models, specifically rats and dogs, has led to the identification of several key metabolites of phenoxybenzamine (B1677643). Following oral or intraperitoneal administration in rats and oral administration in dogs, the major urinary metabolite identified in both species was N-benzyl-N-(p-hydroxyphenoxyisopropyl)amine. nih.gov

Another metabolite, N-benzyl-N-phenoxyisopropylamine, was found in smaller quantities in dogs and was also observed in rats after intraperitoneal injection, but not after oral administration. nih.gov In dogs, phenoxyisopropylamine was also identified as a metabolite. nih.gov Furthermore, 2-benzylamino-1-propanol was detected in the urine of rats that received the drug via intraperitoneal injection. nih.gov

More recent research has also identified other related substances, such as phenoxybenzamine hydroxide (B78521) (PBA-OH) and phenoxybenzamine nitrile (PBA-CN), which can be formed during degradation in aqueous solutions. researchgate.netresearchgate.net

Table 1: Identified Metabolites of Phenoxybenzamine in Animal Models

| Metabolite Name | Animal Model | Route of Administration |

|---|---|---|

| N-benzyl-N-(p-hydroxyphenoxyisopropyl)amine | Rats, Dogs | Oral, Intraperitoneal (Rats); Oral (Dogs) |

| N-benzyl-N-phenoxyisopropylamine | Rats, Dogs | Intraperitoneal (Rats); Oral (Dogs) |

| Phenoxyisopropylamine | Dogs | Oral |

| 2-benzylamino-1-propanol | Rats | Intraperitoneal |

| Phenoxybenzamine hydroxide (PBA-OH) | N/A (Degradation product) | N/A |

Research on Enzyme Systems Involved in Biotransformation

The biotransformation of many drugs occurs in two main phases: Phase I and Phase II reactions. Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or unmask polar functional groups. jaypeedigital.comslideshare.net These reactions are often catalyzed by the cytochrome P450 (CYP450) enzyme system, which is abundant in the liver. jaypeedigital.com While the specific CYP isozymes responsible for this compound metabolism are not fully detailed in the provided information, it is known that the liver is the primary site of its metabolism, suggesting the involvement of hepatic enzyme systems. ijpsjournal.comsci-hub.se Phase II reactions involve the conjugation of the drug or its metabolites with endogenous molecules to increase water solubility and facilitate excretion. jaypeedigital.comdrughunter.com

Tissue Distribution and Accumulation Studies in Animal Models

Studies in rats have provided insights into how this compound is distributed throughout the body. Following intravenous administration, the drug is widely distributed. ijpsjournal.com Research using radiolabeled phenoxybenzamine in mice showed that after an initial presence in the blood, radioactive material was found in brown fat, the liver, and kidneys. nih.gov Other organs, including the heart and central nervous system, also showed relatively high and persistent levels of radioactivity for up to four hours. nih.gov

A study in rats using a new high-pressure liquid chromatography (HPLC) method found that after intravenous injection, adipose tissue reached peak levels of the drug after 30 minutes. nih.gov However, at this time point, levels in the heart, kidney, and brain were higher than in various adipose tissues. nih.gov This research contradicted earlier beliefs that the highly lipophilic drug would be extensively stored in fat. sci-hub.senih.gov Even when metabolism was inhibited, significant storage in adipose tissues did not occur. nih.gov The study also noted that the percentage of metabolites was very high in the liver (96%) and kidney (88%), but zero in adipose tissue, indicating that these organs are major sites of metabolism. nih.gov

Biliary excretion is an important route of elimination. nih.gov In anesthetized male Sprague-Dawley rats, a significant percentage of the administered radioactivity (29.3% and 32.8% in two rats) was found in the bile within four hours of intravenous injection. nih.gov

Table 2: Tissue Distribution of Phenoxybenzamine in Rats

| Tissue | Relative Concentration/Observation |

|---|---|

| Liver | High concentration of metabolites (96%). nih.gov Significant site of accumulation. nih.gov |

| Kidney | High concentration of metabolites (88%). nih.gov Significant site of accumulation. nih.gov |

| Brown Fat | Accumulation of radioactive material observed. nih.gov |

| Heart | Higher concentration than adipose tissue at 30 minutes post-injection. nih.gov |

| Brain | Higher concentration than adipose tissue at 30 minutes post-injection. nih.gov |

| Adipose Tissue | Peak levels at 30 minutes, but lower than heart, kidney, and brain. nih.gov No significant storage. nih.gov |

Correlation Between Metabolism and Duration of Pharmacological Effect in Preclinical Studies

A key characteristic of this compound is its long duration of action, which can last for several days. nih.govderangedphysiology.com This prolonged effect is a direct result of its mechanism of action. Phenoxybenzamine forms an irreversible, covalent bond with alpha-adrenergic receptors. nih.govmdpi.com This means that the blockade of these receptors is not dependent on the continued presence of the drug in the bloodstream.

The half-life of intravenously administered this compound is approximately 24 hours. medscape.comfda.gov However, the pharmacological effects persist for a much longer period, typically 3 to 4 days or more, because the body must synthesize new alpha-receptors to overcome the blockade. derangedphysiology.commdpi.com One study demonstrated that only 50% of alpha-1 receptors had recovered eight days after a single dose of phenoxybenzamine. mdpi.com Therefore, the duration of the pharmacological effect is not directly correlated with the rate of metabolism and elimination of the drug from the body, but rather with the rate of receptor turnover. mdpi.com

While hepatic metabolism is extensive, the irreversible nature of the receptor binding is the primary determinant of the long-lasting effects observed in preclinical studies. ijpsjournal.commdpi.com

Structure Activity Relationship Sar and Computational Studies

Elucidating Structural Determinants for Adrenergic Receptor Binding and Irreversibility

The irreversible antagonism of Dibenzyline is a result of its haloalkylamine structure. taylorandfrancis.com The molecule undergoes an internal cyclization to form a highly reactive aziridinium (B1262131) ion intermediate. nih.govtheswissbay.ch This electrophilic intermediate then forms a stable covalent bond with the alpha-adrenergic receptor, leading to non-competitive and long-lasting blockade. taylorandfrancis.comnih.gov

Key structural features influencing its activity include:

Haloalkylamine Moiety: The N-(2-chloroethyl) group is essential for the formation of the reactive aziridinium ion and subsequent irreversible binding. nih.govresearchgate.net

Phenoxy and Benzyl (B1604629) Groups: Substitutions on both the phenoxy and the oxyamino carbon chain play a crucial role in its selectivity and potency. gpatindia.com For instance, compounds lacking substituents on these parts show moderate α1-adrenoceptor selectivity. nih.govresearchgate.net Conversely, the presence of a 2-ethoxyphenoxy or a 2-i-propoxyphenoxy moiety can lead to the highest potency as an α-adrenoceptor antagonist. nih.govresearchgate.netgpatindia.com

Receptor Residues: Studies have identified specific amino acid residues within the adrenergic receptor that are critical for this compound's binding. A cysteine residue in the third transmembrane domain (TM3) of α2-adrenergic receptors has been pinpointed as a likely site for covalent attachment. researchgate.netnih.gov Mutation of this cysteine to valine renders the receptor resistant to inactivation by this compound. researchgate.netnih.gov

The following table summarizes the impact of structural modifications on the activity of this compound-related compounds.

| Structural Modification | Effect on Activity | Selectivity | Reference |

| Lack of substituents on phenoxy and oxyamino carbon chain | Moderate antagonist activity | α1-adrenoceptor selectivity (10-35 times) | nih.govresearchgate.net |

| 2-ethoxyphenoxy or 2-i-propoxyphenoxy moiety | High potency α1-adrenoceptor antagonists | Similar to this compound | nih.govresearchgate.netgpatindia.com |

| Mutation of Cys(117) to Valine in α2A-AR | Resistance to this compound inactivation | N/A | researchgate.netnih.gov |

| Introduction of Cysteine at position 117 in β2-AR | Receptor becomes susceptible to irreversible inactivation | N/A | researchgate.netnih.gov |

Pharmacophore Modeling and Receptor-Ligand Docking Simulations

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. derangedphysiology.commdpi.com For this compound and related alpha-adrenergic antagonists, pharmacophore models have been developed to understand their binding requirements. researchgate.netnih.gov These models typically include features such as aromatic rings, hydrogen bond acceptors, and a positively ionizable group. mdpi.com

Receptor-ligand docking simulations provide insights into the plausible binding poses of this compound within the adrenergic receptor's binding pocket. nih.gov These simulations have been used to model the interaction of this compound with homology models of α-adrenergic receptors. researchgate.netnih.gov Docking studies suggest that while agonist binding often involves an electrostatic interaction with a conserved aspartate residue (D3.32), antagonists like this compound may adopt alternative binding modes. nih.gov These can include cation-pi interactions with aromatic residues such as F6.51. nih.gov Cryo-electron microscopy (cryo-EM) structures of the α2BAR in complex with phenoxybenzamine (B1677643) have provided high-resolution insights into these interactions. researchgate.net

Application of Computational Chemistry and Molecular Dynamics Simulations in Receptor Interaction Analysis

Computational chemistry and molecular dynamics (MD) simulations offer a dynamic view of the receptor-ligand interactions. nih.gov MD simulations can be used to explore the conformational changes in the receptor upon this compound binding and to assess the stability of the docked poses. nih.govresearchgate.net These simulations have helped to understand how the binding of an antagonist like this compound can stabilize different conformational states of the receptor compared to agonists. nih.gov Furthermore, computational approaches have been employed to study the inhibition of the G protein-coupled receptor (GPCR) mechanism by blocking the Gαq protein. taylorandfrancis.com

Quantum Chemical Calculations for Covalent Bond Formation Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. researchgate.netresearchgate.net These methods can be applied to study the mechanism of the aziridinium ion formation from this compound and its subsequent covalent reaction with nucleophilic residues on the receptor. taylorandfrancis.comresearchgate.net

The formation of the reactive aziridinium ion is a key step in the irreversible action of this compound. nih.gov Quantum chemical calculations can elucidate the energetics and transition states involved in this intramolecular cyclization. researchgate.net The rate of this cyclization for phenoxybenzamine in an aqueous medium has been determined to be 1.9 x 10⁻² sec⁻¹. nih.gov These calculations can also analyze the nature of the covalent bond formed between the drug and the receptor, providing insights into its stability and the reasons for the prolonged duration of action. acs.org Studies have shown that the aziridinium ion is the sole active species responsible for the alpha-adrenergic blockade. nih.gov

The table below presents kinetic data related to the activation of this compound.

| Process | Compound | Rate Constant (sec⁻¹) | Medium | Reference |

| Cyclization to Aziridinium Ion | Phenoxybenzamine | 1.9 x 10⁻² | Aqueous | nih.gov |

| Hydrolysis of Aziridinium Ion | Phenoxybenzamine Aziridinium Ion | 6.04 x 10⁻⁴ | Physiological | nih.gov |

Advanced Research Methodologies and Experimental Models

Radioligand Binding Assays for Receptor Characterization and Quantitation

Radioligand binding assays are a cornerstone technique for characterizing receptor-ligand interactions, and they have been extensively used to study Dibenzyline's effects on alpha-adrenoceptors. nih.gov These assays involve the use of a radioactively labeled ligand (a molecule that binds to a receptor) to quantify the number of receptors in a given tissue or cell preparation. By measuring the displacement of the radioligand by an unlabeled compound like this compound, researchers can determine the affinity and binding kinetics of the drug for its target receptors.

Studies using radioligand binding assays have revealed that this compound is a potent and irreversible antagonist of both alpha-1 and alpha-2 adrenoceptors. nih.gov For example, research on rat cerebral cortex homogenates demonstrated that this compound caused a dose-dependent and irreversible decrease in the density of both alpha-1 and alpha-2 adrenoceptors. nih.gov Notably, these studies also showed that this compound is approximately 250-fold more potent at inactivating alpha-1 adrenoceptors compared to alpha-2 adrenoceptors. nih.gov This selectivity has important implications for its therapeutic use and its application as a research tool.

The irreversible nature of this compound's binding has been further investigated using radioligand binding assays. ahajournals.org Studies in rabbits have shown that after a single dose of this compound, the recovery of alpha-adrenoceptor binding sites is a slow process, suggesting that new receptor synthesis is required to overcome the effects of the drug. ahajournals.org This contrasts with reversible antagonists, whose effects diminish as the drug is cleared from the body.

| Radioligand | Tissue/Cell Model | Key Finding |

| [125I]BE 2254 (alpha-1 antagonist) | Rat Cerebral Cortex | This compound causes an irreversible, dose-dependent decrease in alpha-1 adrenoceptor density. nih.gov |

| [3H]rauwolscine (alpha-2 antagonist) | Rat Cerebral Cortex | This compound is approximately 250-fold more potent at inactivating alpha-1 vs. alpha-2 adrenoceptors. nih.gov |

| [3H]prazosin (alpha-1 antagonist) | Rabbit Spleen | This compound treatment leads to a dose-dependent reduction in specific [3H]prazosin binding sites. nih.gov |

| [3H]clonidine (alpha-2 agonist) | Rabbit Spleen | This compound treatment causes a dose-dependent reduction in specific [3H]clonidine binding sites. nih.gov |

Cell-Based Functional Assays for Comprehensive Signaling Pathway Analysis

While radioligand binding assays provide valuable information about receptor binding, cell-based functional assays are essential for understanding the downstream consequences of receptor activation or blockade. These assays measure the cellular response to a drug, such as changes in second messenger levels (e.g., cAMP, calcium), protein phosphorylation, or gene expression. semmelweis.hu

This compound has been studied in a variety of cell-based functional assays to elucidate its effects on alpha-adrenoceptor signaling pathways. For example, in cells expressing alpha-2A adrenoceptors, this compound has been shown to be an irreversible noncompetitive antagonist. sigmaaldrich.comnih.gov This means that it not only blocks the binding of agonists to the receptor but also interferes with the receptor's ability to activate downstream signaling pathways, even when the agonist is bound. sigmaaldrich.comnih.gov

Furthermore, studies have shown that this compound can modulate signaling pathways beyond its effects on adrenoceptors. For instance, in HEK-293 cells, this compound was identified as a modulator of LINGO-1 dimers, affecting downstream signaling pathways such as the EGF receptor signaling and Erk phosphorylation. nih.gov This highlights the importance of using a comprehensive panel of functional assays to fully characterize the pharmacological profile of a drug like this compound.

Genetic Modification Approaches in Receptor Research (e.g., Site-Directed Mutagenesis of Binding Residues)

Genetic modification techniques, particularly site-directed mutagenesis, have been instrumental in identifying the specific amino acid residues within the alpha-adrenoceptor that are crucial for this compound's binding and irreversible antagonism. researchgate.netnih.gov By systematically changing individual amino acids in the receptor protein, researchers can pinpoint the exact sites of interaction.

Studies utilizing site-directed mutagenesis have identified a key cysteine residue in the third transmembrane domain of alpha-2 adrenoceptors as a critical site for this compound's covalent attachment. researchgate.netnih.gov When this cysteine was mutated to another amino acid, the receptor became resistant to inactivation by this compound. researchgate.netnih.gov Conversely, introducing a cysteine at the equivalent position in the beta-2 adrenoceptor, which is normally insensitive to this compound, rendered it susceptible to irreversible blockade by the drug. researchgate.netnih.gov These findings provide a detailed molecular understanding of this compound's mechanism of action and the structural basis for its selectivity.

| Receptor | Mutation | Effect on this compound Binding |

| alpha-2A Adrenoceptor | Cys117Val | Receptor becomes resistant to this compound inactivation. researchgate.netnih.gov |

| beta-2 Adrenoceptor | Val117Cys | Receptor becomes susceptible to irreversible inactivation by this compound. researchgate.netnih.gov |

Isolated Organ Bath and Tissue Slice Preparations (e.g., Rat Vas Deferens, Aortic Rings) for Pharmacological Profiling

Isolated organ bath and tissue slice preparations are classical pharmacological techniques that allow for the study of drug effects on intact tissues in a controlled in vitro environment. researchgate.net These methods have been widely used to characterize the pharmacological profile of this compound on various smooth muscle preparations, such as the rat vas deferens and aortic rings. osti.govnih.gov

In studies using rat vas deferens, this compound has been shown to irreversibly inactivate alpha-1 adrenoceptors, leading to a decrease in the potency of agonists to cause contraction. osti.gov Similarly, in rabbit aorta, this compound produces a nonparallel shift in the dose-response curve for norepinephrine (B1679862), indicating an insurmountable antagonism that is characteristic of irreversible receptor blockade. nih.gov These studies have also helped to differentiate the effects of this compound from other alpha-adrenoceptor antagonists. For example, in contrast to the irreversible blockade produced by this compound, the antagonist phentolamine (B1677648) produces a competitive and reversible blockade. oup.com

Application in Biosensor and High-Throughput Screening Assays (e.g., BRET, AlphaScreen Technologies)

Modern drug discovery relies heavily on high-throughput screening (HTS) assays to rapidly screen large libraries of compounds for potential therapeutic activity. This compound has been utilized in the development and validation of such assays, including those based on Bioluminescence Resonance Energy Transfer (BRET) and AlphaScreen technologies. nih.gov

A BRET-based assay was instrumental in identifying this compound as a modulator of LINGO-1 protein-protein interactions. nih.gov This assay measures the transfer of energy between two light-emitting proteins, and changes in this energy transfer can indicate a change in the interaction between the proteins. The discovery of this compound's effect on LINGO-1 demonstrates the power of these technologies to uncover novel pharmacological activities for existing drugs.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another powerful HTS technology that has been used to study G protein-coupled receptor (GPCR) signaling. While direct studies using this compound in AlphaScreen assays are less common, the principles of this technology are relevant to understanding the broader context of GPCR pharmacology. AlphaScreen can be used to measure the production of second messengers like cAMP, providing a functional readout of receptor activation or inhibition.

Utilization of Various Animal Models for Systemic Pharmacological Investigations

Animal models are indispensable for studying the systemic pharmacological effects of drugs like this compound in a whole-organism context. ijpsjournal.com These models allow researchers to investigate the drug's effects on complex physiological processes, such as blood pressure regulation, and to evaluate its potential therapeutic applications. ijpsjournal.com

This compound has been studied in a variety of animal models, including rats, mice, dogs, and rabbits. ijpsjournal.comnih.gov In rats, this compound has been used to model conditions such as pheochromocytoma, a tumor of the adrenal gland that secretes excess catecholamines. nih.gov In these models, this compound effectively controls the hypertension caused by the tumor. nih.gov

More recently, this compound has been investigated for its neuroprotective effects in a rat model of traumatic brain injury (TBI). nih.gov Studies have shown that this compound administration after TBI can reduce neurological deficits and cognitive impairment. mdpi.comnih.gov These findings suggest a potential new therapeutic application for this long-established drug.

| Animal Model | Condition | Key Finding |

| Rat | Pheochromocytoma | This compound controls hypertension but may not completely block aortic alpha-receptors. nih.gov |

| Rat | Traumatic Brain Injury | This compound administration reduces neurological deficits and cognitive impairment. mdpi.comnih.gov |

| Rabbit | Conscious, normotensive | This compound causes a dose-dependent reduction in pressor responses to alpha-agonists. nih.gov |

| Mouse | U87MG tumor model | This compound hydrochloride shows anti-tumorigenic effects. medchemexpress.com |

Comparative Pharmacology of Alpha Adrenergic Antagonists

Distinctive Features of Phenoxybenzamine (B1677643) as an Irreversible Antagonist vs. Reversible Agents

The most defining characteristic of phenoxybenzamine is its irreversible and non-competitive antagonism of alpha-adrenergic receptors. uomustansiriyah.edu.iq Unlike reversible antagonists, such as phentolamine (B1677648) and prazosin (B1663645), which dissociate from the receptor, phenoxybenzamine forms a stable, covalent bond. uomustansiriyah.edu.iqwikipedia.orgmhmedical.com This bond, likely with a cysteine residue in the receptor protein, permanently inactivates the receptor. wikipedia.org

This irreversible action has significant pharmacological consequences:

Duration of Action: The effects of phenoxybenzamine are long-lasting, with a half-life of approximately 24 hours and a duration of action that can extend to 3-4 days. uomustansiriyah.edu.iqnih.govderangedphysiology.commims.com The body must synthesize new alpha-adrenergic receptors to overcome the blockade, a process that takes a day or longer. uomustansiriyah.edu.iqfiveable.me In contrast, reversible antagonists like phentolamine have a much shorter duration of action, lasting for about 4 hours after a single injection. uomustansiriyah.edu.iq

Nature of Blockade: The blockade produced by phenoxybenzamine is insurmountable. mhmedical.com This means that even high concentrations of agonists (like norepinephrine) cannot overcome the receptor blockade to elicit a maximal response. wikipedia.org Reversible antagonists, on the other hand, engage in competitive binding, and their effects can be surmounted by increasing the concentration of the agonist. mhmedical.comfiveable.me

Onset of Action: The onset of action for phenoxybenzamine is relatively slow, with the peak effect developing over a few hours after administration. uomustansiriyah.edu.iq

This irreversible and non-competitive antagonism makes phenoxybenzamine particularly useful in clinical situations where a sustained and profound blockade of alpha-adrenergic effects is required, such as in the preoperative management of pheochromocytoma to prevent hypertensive crises from large catecholamine surges. wikipedia.org

Table 1: Comparison of Phenoxybenzamine and Reversible Alpha-Antagonists

| Feature | Dibenzyline (Phenoxybenzamine) | Reversible Antagonists (e.g., Phentolamine, Prazosin) |

|---|---|---|

| Mechanism | Irreversible, non-competitive antagonism via covalent bonding uomustansiriyah.edu.iqwikipedia.orgmhmedical.com | Reversible, competitive antagonism uomustansiriyah.edu.iqmhmedical.compicmonic.com |

| Duration of Action | Long-lasting (approx. 24-72 hours) uomustansiriyah.edu.iqnih.govderangedphysiology.com | Short-acting (e.g., Phentolamine ~4 hours) uomustansiriyah.edu.iq |

| Reversibility | No, requires synthesis of new receptors uomustansiriyah.edu.iqfiveable.me | Yes, dissociates from receptor mhmedical.compicmonic.com |

| Insurmountability | Blockade cannot be overcome by high agonist concentrations wikipedia.orgmhmedical.com | Blockade can be overcome by high agonist concentrations mhmedical.com |

| Onset of Action | Slow uomustansiriyah.edu.iq | Generally faster |

Comparative Analysis with Alpha-1 Selective Antagonists

Phenoxybenzamine is a non-selective alpha-antagonist, meaning it blocks both alpha-1 and alpha-2 adrenergic receptors. uomustansiriyah.edu.iqnih.gov This contrasts with selective alpha-1 antagonists like prazosin, doxazosin (B1670899), and terazosin. nih.govnih.gov This difference in selectivity leads to distinct hemodynamic and side-effect profiles.

Alpha-1 vs. Alpha-2 Blockade:

Alpha-1 receptors are primarily located post-synaptically on vascular smooth muscle, and their blockade leads to vasodilation and a decrease in blood pressure. cvpharmacology.com

Alpha-2 receptors are located pre-synaptically on sympathetic nerve terminals and their activation normally inhibits further norepinephrine (B1679862) release (a negative feedback mechanism). cvpharmacology.com

By blocking both receptor subtypes, phenoxybenzamine not only causes vasodilation (alpha-1 blockade) but also prevents the normal negative feedback on norepinephrine release (alpha-2 blockade). wikipedia.orgnih.gov This can lead to an increased concentration of norepinephrine in the synaptic cleft, which can then stimulate beta-adrenergic receptors in the heart, resulting in a pronounced reflex tachycardia. uomustansiriyah.edu.iqnih.gov

Selective alpha-1 antagonists, such as prazosin and doxazosin, primarily block the post-synaptic alpha-1 receptors, causing vasodilation without interfering with the pre-synaptic alpha-2 negative feedback loop. frontiersin.orguu.nl Consequently, they tend to cause less reflex tachycardia. frontiersin.org

Hemodynamic Effects:

Studies comparing phenoxybenzamine with selective alpha-1 blockers like prazosin and doxazosin have shown that phenoxybenzamine may provide better control over intraoperative hypertensive episodes during pheochromocytoma surgery. nih.govoup.com However, its non-competitive nature can lead to more significant and prolonged postoperative hypotension. frontiersin.orguu.nl

Selective alpha-1 antagonists have a competitive inhibitory effect that can potentially be overcome by large surges in catecholamines, which may result in more transient hypertensive episodes during surgery. nih.govnih.gov However, they are associated with a lower incidence of reflex tachycardia and postoperative hypotension. frontiersin.orguu.nl

Some studies have found similar efficacy in blood pressure control between non-selective and selective agents, while others suggest phenoxybenzamine offers better control at the cost of more side effects. frontiersin.org

Table 2: Hemodynamic Comparison of Non-Selective vs. Selective Alpha-1 Antagonists

| Feature | This compound (Phenoxybenzamine) (Non-selective) | Selective Alpha-1 Antagonists (e.g., Prazosin, Doxazosin) |

|---|---|---|

| Receptor Selectivity | Blocks Alpha-1 and Alpha-2 receptors uomustansiriyah.edu.iqnih.gov | Primarily blocks Alpha-1 receptors nih.govnih.gov |

| Reflex Tachycardia | More pronounced due to Alpha-2 blockade uomustansiriyah.edu.iqnih.gov | Less common as Alpha-2 feedback is preserved frontiersin.org |

| Intraoperative BP Control | May be superior in preventing hypertensive peaks nih.govoup.com | Competitive blockade may be overcome by catecholamine surges nih.gov |

| Postoperative Hypotension | Higher risk due to irreversible, long-acting blockade frontiersin.orguu.nl | Lower risk due to reversible, shorter-acting blockade frontiersin.orguu.nl |

Non-Adrenergic Receptor Interactions in a Broader Pharmacological Context

Serotonin (B10506) (5-HT) Receptors: Phenoxybenzamine has been shown to possess antagonist properties at the serotonin 5-HT2A receptor. wikipedia.org This action may contribute to its utility in conditions characterized by excess serotonin, such as carcinoid tumors. wikipedia.org Studies have also demonstrated that phenoxybenzamine can block contractor responses induced by 5-HT in isolated tissue preparations. capes.gov.br

Dopamine (B1211576) Receptors: Research indicates that phenoxybenzamine can act as an irreversible antagonist at D2-like dopamine receptors. nih.gov It has been shown to inhibit the binding of dopaminergic ligands to these receptors in a dose-dependent manner. nih.gov However, norepinephrine provides less protection against this blockade compared to dopamine agonists, suggesting a more specific interaction with the dopamine receptor site. nih.gov

Histamine (B1213489) Receptors: Phenoxybenzamine has been noted to have antihistaminic properties. cdnsciencepub.com It can antagonize the effects of histamine on smooth muscle contraction. capes.gov.brcdnsciencepub.com In some experimental models, it has been shown to antagonize the histamine-induced increase in serum corticosterone (B1669441) levels. karger.com